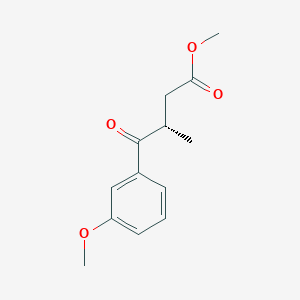

(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Übersicht

Beschreibung

The compound is a derivative of methoxyphenols, which are organic compounds with a methoxy group and a phenol group . Methoxyphenols are often used in organic chemistry and dermatology .

Molecular Structure Analysis

The molecular structure of methoxyphenols typically includes a phenol group (an aromatic ring with a hydroxyl group) and a methoxy group (a methyl group bound to an oxygen atom) .Chemical Reactions Analysis

Methoxyphenols can undergo various chemical reactions. For instance, 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1-ethanol, a lignin dimer model compound, undergoes pyrolysis to form 2-methoxy-4-vinylphenol and 2-methoxyphenol .Physical And Chemical Properties Analysis

Methoxyphenols have various physical and chemical properties depending on their specific structure. For example, Mequinol is a colorless solid used in dermatology and organic chemistry .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Intermediates

(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate and its derivatives have been utilized in the synthesis of various compounds, showcasing its versatility in organic chemistry. For instance, its use in the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance used in food flavoring, exemplifies its application in creating flavoring agents (Stach, Huggenberg, & Hesse, 1987). Additionally, derivatives of this compound have been investigated for their antioxidant properties in medicinal chemistry, as seen in the study of 4-hydroxycoumarin derivatives (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

Biological and Chemical Studies

This compound has also been a focus in studies related to chemical transformations and biological processes. Research on leukotriene D4 antagonists and 5-lipoxygenase inhibitors involved the synthesis of related esters (Musser, Kubrak, Chang, Dizio, Hite, Hand, & Lewis, 1987). Furthermore, its use in the synthesis of methyl 2-benzoylamino-3-oxobutanoate, a key intermediate in the preparation of various pharmaceuticals, highlights its importance in drug development (Bratušek, Hvala, & Stanovnik, 1998).

Ethylene Biosynthesis and Plant Growth Regulation

In the realm of biosynthesis and agriculture, the compound has been identified in the study of ethylene biosynthesis from methionine, indicating its role in plant and microbial metabolism (Billington, Golding, & Primrose, 1979). Moreover, research on the growth-regulating activity of 4-hydroxycoumarin derivatives on soybean plants, involving similar compounds, underlines its potential impact in agricultural sciences (Stanchev, Boyanov, Geneva, Boychinova, Stancheva, & Manolov, 2010).

Wirkmechanismus

Mode of Action

It is known that the compound interacts with its targets in a way that influences various biological processes .

Biochemical Pathways

It is suggested that the compound may influence pathways related to neuroprotection and anti-aging .

Pharmacokinetics

It is known that similar compounds, such as curcumin, have low systemic bioavailability following oral dosing due to poor absorption in the small intestine, fast metabolism, and fast systemic elimination .

Result of Action

It is suggested that the compound may have neuroprotective and anti-aging effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate. For instance, the compound’s action can be influenced by the presence of other compounds, pH levels, temperature, and other environmental conditions .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (3S)-4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(7-12(14)17-3)13(15)10-5-4-6-11(8-10)16-2/h4-6,8-9H,7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTUVHAHYFSNBB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)C(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

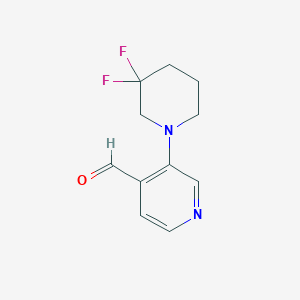

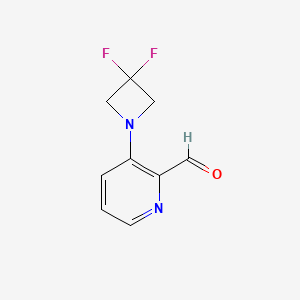

![1-[2-fluoro-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B1408699.png)